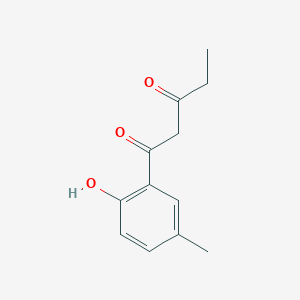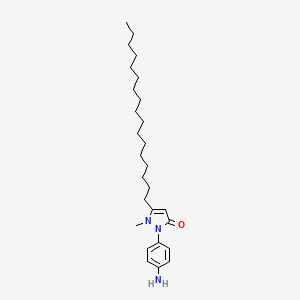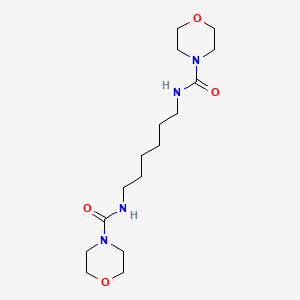
N,N'-Hexamethylenebis(4-carbamoylmorpholine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Hexamethylenebis(4-carbamoylmorpholine) is a chemical compound with the molecular formula C16H30N4O4 and a molecular weight of 342.442 g/mol It is known for its unique structure, which includes two morpholine rings connected by a hexamethylene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexamethylenebis(4-carbamoylmorpholine) typically involves the reaction of hexamethylene diisocyanate with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, at room temperature (27-36°C) for 3-3.5 hours . The molar ratio of the reagents is usually maintained at 1:2 to ensure complete reaction.
Industrial Production Methods
Industrial production of N,N’-Hexamethylenebis(4-carbamoylmorpholine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Hexamethylenebis(4-carbamoylmorpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N,N’-Hexamethylenebis(4-carbamoylmorpholine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing antifungal agents and other pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N’-Hexamethylenebis(4-carbamoylmorpholine) involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . This antimicrobial activity is attributed to its ability to interact with and disrupt the lipid bilayer of microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide): This compound exhibits similar antimicrobial properties but has a different structure with a decylpyridinium group.
N-dodecylpyridinium iodide: Another antimicrobial compound with a different structure and spectrum of activity.
Uniqueness
N,N’-Hexamethylenebis(4-carbamoylmorpholine) is unique due to its dual morpholine rings connected by a hexamethylene chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
24185-22-6 |
|---|---|
Fórmula molecular |
C16H30N4O4 |
Peso molecular |
342.43 g/mol |
Nombre IUPAC |
N-[6-(morpholine-4-carbonylamino)hexyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H30N4O4/c21-15(19-7-11-23-12-8-19)17-5-3-1-2-4-6-18-16(22)20-9-13-24-14-10-20/h1-14H2,(H,17,21)(H,18,22) |
Clave InChI |
QWIQVJVYFVKHNC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)NCCCCCCNC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


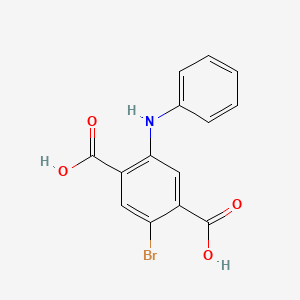


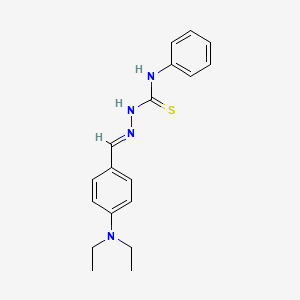
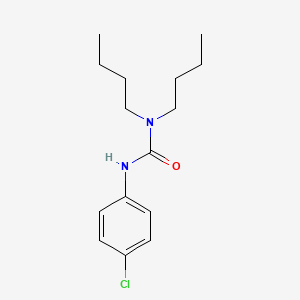
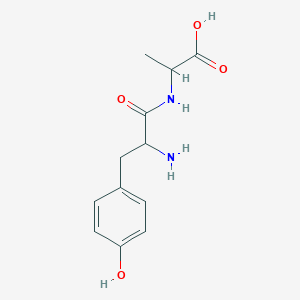




![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
